molecular formula C20H13ClN4O3 B10852204 5-(4-chlorophenylamino)-2-methyl-9-nitro-5H-chromeno[4,3-b]pyridine-3-carbonitrile

5-(4-chlorophenylamino)-2-methyl-9-nitro-5H-chromeno[4,3-b]pyridine-3-carbonitrile

Cat. No.: B10852204
M. Wt: 392.8 g/mol
InChI Key: DAHDDFCIAFXETP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of NSC-613604 involves several steps, starting with the preparation of the core chromeno[4,3-b]pyridine structure. The synthetic route typically includes:

    Formation of the chromeno[4,3-b]pyridine core: This is achieved through a series of condensation reactions involving appropriate starting materials.

    Introduction of the nitro group: Nitration reactions are employed to introduce the nitro group at the desired position on the chromeno[4,3-b]pyridine core.

    Amination: The 4-chlorophenylamino group is introduced through nucleophilic substitution reactions.

    Final modifications: The compound is further modified to introduce the cyano group and other substituents as required.

Industrial production methods for NSC-613604 would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

NSC-613604 undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon, oxidizing agents like potassium permanganate, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NSC-613604 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of NSC-613604 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it may inhibit topoisomerase I, leading to the stabilization of DNA cleavage complexes and ultimately causing cell death in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

NSC-613604 can be compared with other similar compounds, such as:

The uniqueness of NSC-613604 lies in its specific combination of substituents and its resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H13ClN4O3

Molecular Weight

392.8 g/mol

IUPAC Name

5-(4-chloroanilino)-2-methyl-9-nitro-5H-chromeno[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C20H13ClN4O3/c1-11-12(10-22)8-17-19(23-11)16-9-15(25(26)27)6-7-18(16)28-20(17)24-14-4-2-13(21)3-5-14/h2-9,20,24H,1H3

InChI Key

DAHDDFCIAFXETP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1C#N)C(OC3=C2C=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)Cl

Origin of Product

United States

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